2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol
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Overview
Description
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl group at the 2-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and a suitable base under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the phenyl or chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazole: Lacks the phenyl group at the 5-position.
5-Phenyl-1,3-thiazole: Lacks the chlorophenyl group at the 2-position.
2-Phenyl-1,3-thiazole: Lacks the chlorophenyl group at the 2-position and has a phenyl group at the 2-position instead.
Uniqueness
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol is unique due to the presence of both the chlorophenyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNOS/c16-12-8-6-11(7-9-12)15-17-14(18)13(19-15)10-4-2-1-3-5-10/h1-9,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDKDLCXHLBIGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496181 |
Source
|
Record name | 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65752-50-3 |
Source
|
Record name | 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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